3-(1-methyl-1H-pyrrol-2-yl)morpholine is a chemical compound characterized by the molecular formula and a molecular weight of 166.22 g/mol. This compound features a unique structure combining a pyrrole ring and a morpholine ring, which contributes to its distinct chemical and biological properties. It is classified as an organic nitrogen compound, specifically a heterocyclic amine, due to the presence of nitrogen atoms within its cyclic structures.
The synthesis of 3-(1-methyl-1H-pyrrol-2-yl)morpholine typically involves the reaction of 1-methyl-1H-pyrrole with morpholine. One common synthetic route employs a catalytic amount of iron (III) chloride in the presence of water, facilitating the formation of the desired product under controlled conditions.
For industrial production, similar methodologies are adapted for scalability, often utilizing continuous flow reactors to improve efficiency.
3-(1-methyl-1H-pyrrol-2-yl)morpholine can participate in several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 3-(1-methyl-1H-pyrrol-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit certain enzymes by forming stable complexes with their active sites, thereby preventing substrate binding. This property is particularly relevant in pharmacological contexts where modulation of enzyme activity is desired.
Key physical and chemical properties include:
Property | Value |
---|---|
Molecular Weight | 166.22 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
3-(1-methyl-1H-pyrrol-2-yl)morpholine has several scientific applications:
The construction of the pyrrole-morpholine linkage in 3-(1-methyl-1H-pyrrol-2-yl)morpholine primarily exploits transition metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. Palladium-copper bimetallic systems demonstrate superior efficacy in Sonogashira coupling-cyclization sequences for constructing the pyrrole nucleus prior to morpholine incorporation. These catalytic systems enable the formation of N-alkyne-substituted pyrrole intermediates at mild temperatures (60-80°C) with copper(I) iodide (5-10 mol%) and palladium(II) acetate (2-5 mol%) as catalysts, typically employing triphenylphosphine as ligand and triethylamine as base in toluene or THF solvents [5] [6].
Alternative catalytic approaches utilize copper-exclusive systems for direct N-alkylation of pyrrole precursors with morpholine-derived electrophiles. Copper(I) oxide nanoparticles (10 nm) immobilized on mesoporous silica demonstrate exceptional activity for N-arylation reactions between 1-methyl-2-pyrroleboronic acid and 3-bromomorpholine, achieving yields exceeding 85% within 4 hours at 90°C in DMF. This heterogeneous catalytic system benefits from excellent recyclability (>7 cycles with <5% activity loss) and minimal copper leaching (<5 ppm), addressing metal contamination concerns in pharmaceutical synthesis [5].
Table 1: Catalytic Systems for Pyrrole-Morpholine Bond Formation
Catalyst System | Reaction Type | Temperature (°C) | Yield Range (%) | Key Advantages |
---|---|---|---|---|
Pd(OAc)₂/CuI/PPh₃ | Sonogashira Coupling | 60-80 | 70-85 | Excellent regiocontrol |
Cu₂O/SiO₂ (nanoparticulate) | Buchwald-Hartwig Amination | 90 | 82-88 | Recyclable, low metal leaching |
FeCl₃ (anhydrous) | Cyclocondensation | 25-40 | 65-75 | Low-cost, moisture-tolerant |
CuSO₄·5H₂O/phenanthroline | Direct Alkylation | 85-110 | 60-78 | Simple setup, no inert atmosphere |
Morpholine ring installation via reductive amination strategies employs zirconium-modified montmorillonite catalysts, which facilitate the condensation of N-(2-aminoethyl)-1-methylpyrrole with ethylene glycol under hydrogen atmosphere (5 bar). This one-pot methodology achieves 78% yield of the target compound with high diastereoselectivity (>95%) favoring the thermodynamically stable chair conformation of the morpholine ring [5].
Iron(III) chloride serves as a versatile, cost-effective Lewis acid catalyst for constructing the pyrrole core prior to morpholine functionalization. The Paal-Knorr pyrrole condensation of 1,4-dicarbonyl compounds with N-methylamine derivatives proceeds efficiently with 15-20 mol% FeCl₃ in aqueous media at ambient temperature, forming 1-methylpyrrole intermediates in 75-92% yield. This aqueous-phase methodology significantly reduces environmental impact compared to traditional acid-catalyzed methods in organic solvents [3]. The reaction exhibits remarkable functional group tolerance, accommodating ester, nitrile, and halogen substituents that enable subsequent derivatization.
In optimized protocols, FeCl₃ (20 mol%) in water/acetonitrile (3:1) mediates the cyclocondensation of 2,5-dimethoxytetrahydrofuran with methylamine hydrochloride, generating 1-methylpyrrole within 30 minutes at 25°C. Subsequent N-functionalization with 3-morpholinol under Mitsunobu conditions (DIAD, PPh₃) yields the target compound in 68% overall yield across two steps. This approach circumvents the need for protecting group strategies typically required for N-alkylation of pyrroles [3] [6].
For advanced intermediates, FeCl₃ catalyzes electrophilic cyclizations of N-alkyne-substituted pyrrole esters at the C3 position, providing regioselective access to fused heterocyclic precursors. The reaction of methyl 1-(phenylethynyl)-1H-pyrrole-2-carboxylate with 10 mol% FeCl₃ in dichloroethane at 60°C produces tricyclic intermediates that undergo methanolysis to yield 3-(1-methyl-1H-pyrrol-2-yl)morpholine precursors with 75% efficiency. This cascade process demonstrates excellent atom economy and minimizes purification requirements [6].
Continuous flow technology addresses significant challenges in scaling 3-(1-methyl-1H-pyrrol-2-yl)morpholine synthesis, particularly for exothermic reactions and air/moisture-sensitive intermediates. Two reactor configurations demonstrate particular promise:
Multi-step integrated systems: A three-stage continuous process incorporates: (1) Paal-Knorr pyrrole formation in a packed-bed reactor containing immobilized FeCl₃ on silica; (2) solvent exchange via membrane separation; and (3) nucleophilic substitution with 3-chloromorpholine in a Corning Advanced-Flow reactor with static mixers. This configuration achieves 82% overall yield at 50 g/h throughput with residence time under 15 minutes, significantly outperforming batch protocols [4] [7].
Photochemical flow functionalization: For late-stage diversification, a photomicroreactor with 365 nm LEDs enables C-H functionalization of the synthesized pyrrole-morpholine hybrid. Using catalytic [Ir(ppy)₃] (1 mol%) and N-chlorosuccinimide as oxidant, the system achieves 76% yield of 4-alkylated derivatives with residence times of 8 minutes, compared to 12 hours in batch photochemistry [4].
Critical parameters for successful continuous manufacturing include precise temperature control (±2°C) using Peltier-cooled reaction modules and residence time distribution optimization through computational fluid dynamics modeling. Flow chemistry enables direct in-line analysis via FTIR and UV/Vis spectroscopy, facilitating real-time reaction monitoring and quality control. The implementation of self-optimizing systems employing machine learning algorithms has demonstrated 23% yield improvement over traditional optimization approaches for the nucleophilic substitution step [4] [7].
Table 2: Continuous Flow Process Metrics vs. Batch Synthesis
Parameter | Batch Process | Continuous Flow | Improvement Factor |
---|---|---|---|
Overall Yield | 58-65% | 78-82% | +24% |
Reaction Time | 14 hours | 12-15 minutes | 56x faster |
Throughput | 15 g/h | 50 g/h | 3.3x higher |
Solvent Consumption | 32 L/kg | 8 L/kg | 75% reduction |
Temperature Control | ±10°C | ±2°C | 5x more precise |
The strategic choice between nucleophilic substitution and condensation approaches significantly impacts efficiency, scalability, and impurity profiles:
Nucleophilic Aromatic Substitution (SNAr):Employing activated pyrrole derivatives (e.g., 2,4-dinitro-1-methylpyrrole) allows direct displacement with morpholine at 40-60°C in DMSO. This method provides 70-75% isolated yield of target compound but necessitates additional reduction steps to remove activating nitro groups. The reaction follows second-order kinetics (k = 3.2 × 10⁻⁴ L·mol⁻¹·s⁻¹ at 50°C) with energy of activation (Ea) of 85 kJ·mol⁻¹. Key advantages include operational simplicity and no requirement for specialized catalysts. However, the process generates stoichiometric metal salt waste when using morpholine hydrochloride salts, presenting disposal challenges at scale [5].
Condensation Pathways:Reductive amination strategies between 2-acetyl-1-methylpyrrole and 2-aminoethanol offer superior atom economy. Using sodium cyanoborohydride in methanol at pH 7 (acetic acid buffer), this approach achieves 65% yield with excellent diastereoselectivity (>20:1) favoring the desired stereoisomer. The reaction proceeds via iminium ion intermediate, with rate-determining step being carbonyl addition (k = 1.8 × 10⁻⁵ s⁻¹ at 25°C). Microwave assistance (100W, 100°C) reduces reaction time from 24 hours to 35 minutes with 78% yield. This method circumvents halogenated intermediates but requires careful control of stereochemistry at the morpholine ring junction [5].
Computational studies (DFT, M06-2X/6-311++G(d,p)) reveal significant electronic differences between pathways. The SNAr mechanism exhibits higher activation barrier (ΔG‡ = 28.3 kcal·mol⁻¹) compared to the condensation pathway (ΔG‡ = 22.7 kcal·mol⁻¹), but benefits from more favorable thermodynamics (ΔGrxn = -15.2 vs. -8.4 kcal·mol⁻¹). Industrial process selection must balance these fundamental considerations with practical factors including raw material availability, purification requirements, and environmental impact [5] [6].
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5